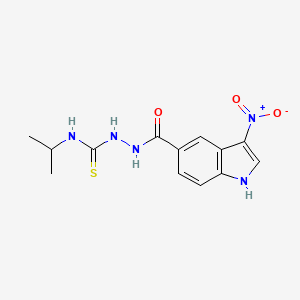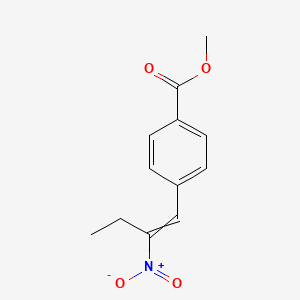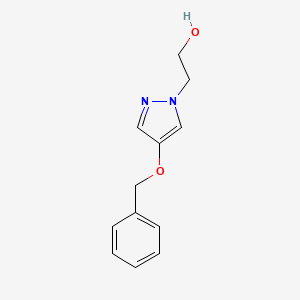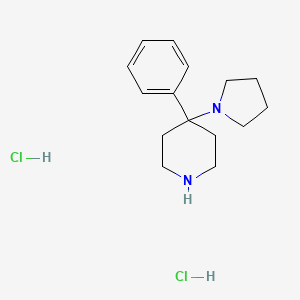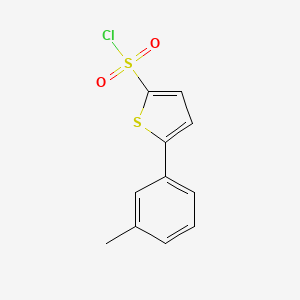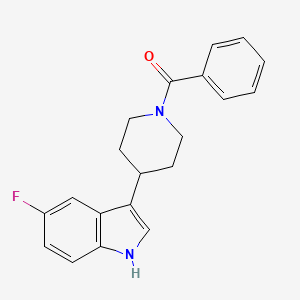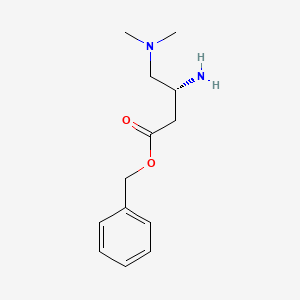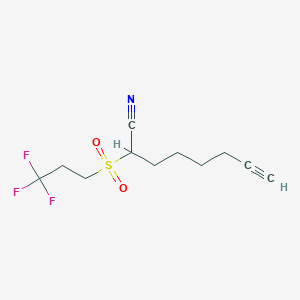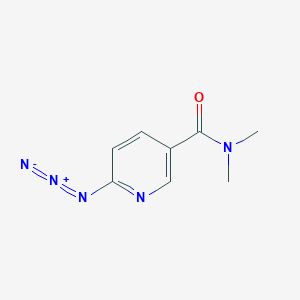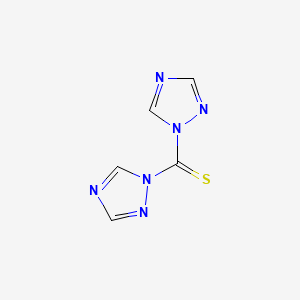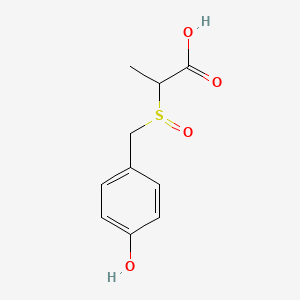
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene
描述
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is a complex organic compound characterized by its polycyclic aromatic structure. This compound is notable for its unique arrangement of naphthalenyl and diphenyl groups attached to an anthraceneamine core, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene typically involves multi-step organic reactions. One common method includes the coupling of 2-naphthalenyl groups with N,N-diphenyl-9-anthraceneamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a structure similar to anthracene but with a different arrangement of rings.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon, often used as a starting material in the synthesis of more complex compounds.
Uniqueness
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is unique due to its specific combination of naphthalenyl and diphenyl groups attached to an anthraceneamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
分子式 |
C36H25N |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
10-naphthalen-2-yl-N,N-diphenylanthracen-9-amine |
InChI |
InChI=1S/C36H25N/c1-3-15-29(16-4-1)37(30-17-5-2-6-18-30)36-33-21-11-9-19-31(33)35(32-20-10-12-22-34(32)36)28-24-23-26-13-7-8-14-27(26)25-28/h1-25H |
InChI 键 |
CTBNARPBWOWYCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
